

A Comparative Guide to the Cross-Reactivity Profile of PF-04217903 Mesylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the c-Met inhibitor **PF-04217903 mesylate** with alternative compounds, focusing on its cross-reactivity and selectivity profile. The information is supported by experimental data and detailed methodologies to assist in research and development.

PF-04217903 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] It has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical models.[1][2][3] A key feature of PF-04217903 is its high selectivity for c-Met. Studies have shown that it is over 1,000-fold more selective for c-Met compared to a panel of more than 150 other kinases, making it one of the most selective c-Met inhibitors described.[1][2]

Comparative Analysis of c-Met Inhibitors

While a comprehensive quantitative kinase panel screen for PF-04217903 against a wide array of kinases is not publicly available, its high selectivity is a consistently reported attribute. The following tables compare the biochemical potency of PF-04217903 against its primary target, c-Met, with that of other notable c-Met inhibitors.

Table 1: Biochemical Potency against c-Met Kinase

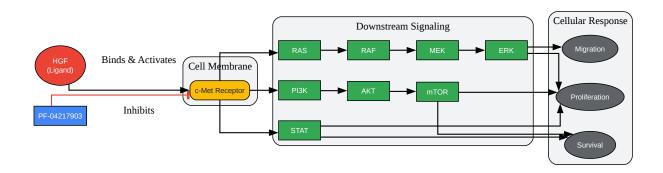


Inhibitor	Target(s)	c-Met IC50/Ki (nM)	Selectivity Profile
PF-04217903	c-Met	Ki: 4.8	Highly selective for c- Met (>1000-fold over >150 other kinases)[1] [2]
Crizotinib	c-Met, ALK, ROS1	IC50: ~5-11	Multi-kinase inhibitor[4]
Cabozantinib	c-Met, VEGFRs, AXL, RET	IC50: 1.3	Multi-kinase inhibitor
Capmatinib	c-Met	IC50: 0.13	Highly potent and selective for c-Met[5]
Tepotinib	c-Met	IC50: 1.7 - 3	Highly selective for c- Met[5]

Note: IC50 and Ki values can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

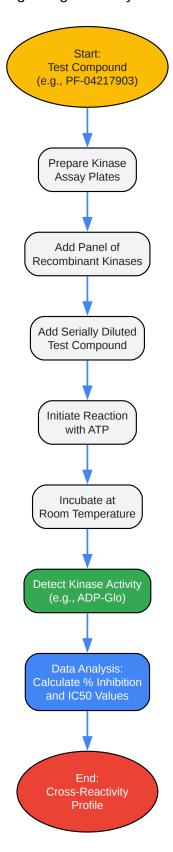
To visualize the mechanism of action and the process of evaluating kinase inhibitors, the following diagrams are provided.





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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by PF-04217903.





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